molecular formula C20H15F3N4O2S B442241 2-(1,3-benzothiazol-2-yl)-4-[1-(4-methoxyanilino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 371933-13-0

2-(1,3-benzothiazol-2-yl)-4-[1-(4-methoxyanilino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B442241
CAS No.: 371933-13-0
M. Wt: 432.4g/mol
InChI Key: DCWDSMFUKRCKPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzothiazol-2-yl)-4-[1-(4-methoxyanilino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that features a benzothiazole ring, a pyrazolone core, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl)-4-[1-(4-methoxyanilino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions The process begins with the preparation of the benzothiazole ring, followed by the formation of the pyrazolone core

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-yl)-4-[1-(4-methoxyanilino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole and pyrazolone rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the benzothiazole or pyrazolone rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. Researchers are particularly interested in its ability to interact with specific enzymes or receptors, which could lead to the development of new drugs.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl)-4-[1-(4-methoxyanilino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1,3-benzothiazol-2-yl)-4-[1-(4-methoxyanilino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one apart is its combination of a benzothiazole ring, a pyrazolone core, and a trifluoromethyl group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

371933-13-0

Molecular Formula

C20H15F3N4O2S

Molecular Weight

432.4g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[N-(4-methoxyphenyl)-C-methylcarbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one

InChI

InChI=1S/C20H15F3N4O2S/c1-11(24-12-7-9-13(29-2)10-8-12)16-17(20(21,22)23)26-27(18(16)28)19-25-14-5-3-4-6-15(14)30-19/h3-10,26H,1-2H3

InChI Key

DCWDSMFUKRCKPN-UHFFFAOYSA-N

SMILES

CC(=NC1=CC=C(C=C1)OC)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F

Canonical SMILES

CC(=NC1=CC=C(C=C1)OC)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F

Origin of Product

United States

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